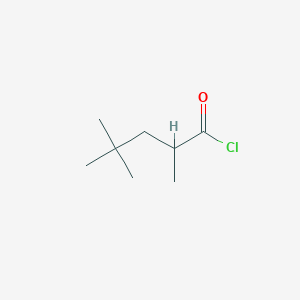
2,4,4-Trimethylpentanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethylpentanoyl chloride is an organic compound with the molecular formula C8H15ClO. It is a derivative of pentanoyl chloride, characterized by the presence of three methyl groups attached to the pentane chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique structure .
準備方法
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylpentanoyl chloride can be synthesized through the chlorination of 2,4,4-trimethylpentanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, where the acid reacts with the chlorinating agent to form the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2,4,4-trimethylpentanoic acid to a reactor containing the chlorinating agent. The reaction mixture is then heated to the required temperature, and the product is distilled to obtain pure this compound .
化学反応の分析
Types of Reactions
2,4,4-Trimethylpentanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,4,4-trimethylpentanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases such as sodium hydroxide (NaOH).
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
2,4,4-Trimethylpentanoic Acid: Formed by hydrolysis.
科学的研究の応用
2,4,4-Trimethylpentanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It is used as an acylating agent in the synthesis of various organic compounds.
Pharmaceuticals: This compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and other advanced materials.
Biochemistry: This compound is used in the modification of biomolecules for research purposes.
作用機序
The mechanism of action of 2,4,4-trimethylpentanoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in the formation of amides, the compound reacts with amines to form a stable amide bond .
類似化合物との比較
Similar Compounds
Pentanoyl Chloride: The parent compound without the methyl groups.
2,2-Dimethylpentanoyl Chloride: A similar compound with two methyl groups at the 2-position.
3,3-Dimethylbutanoyl Chloride: Another similar compound with two methyl groups at the 3-position
Uniqueness
2,4,4-Trimethylpentanoyl chloride is unique due to the presence of three methyl groups, which influence its reactivity and steric properties. This makes it a valuable reagent in organic synthesis, particularly in the formation of sterically hindered acylated products .
特性
CAS番号 |
5340-42-1 |
|---|---|
分子式 |
C8H15ClO |
分子量 |
162.66 g/mol |
IUPAC名 |
2,4,4-trimethylpentanoyl chloride |
InChI |
InChI=1S/C8H15ClO/c1-6(7(9)10)5-8(2,3)4/h6H,5H2,1-4H3 |
InChIキー |
HXUYLBGYPUIKOF-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)(C)C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


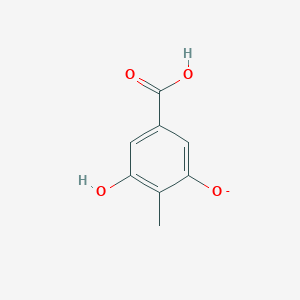
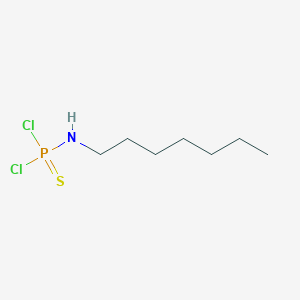
![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
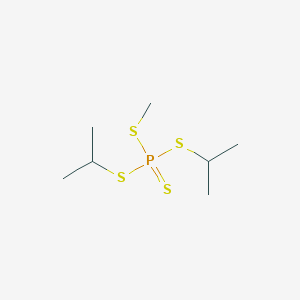
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
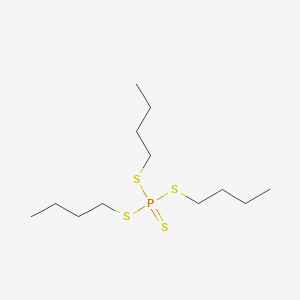
![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)
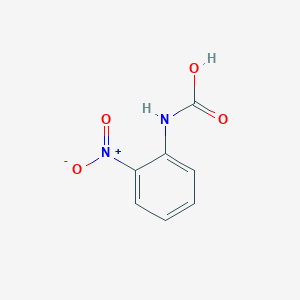
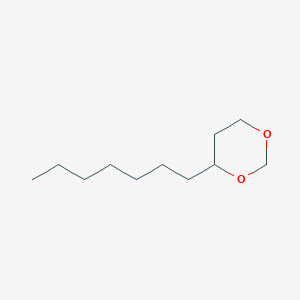
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
